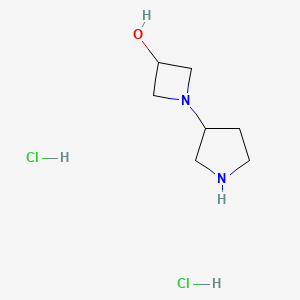

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine

Overview

Description

“1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

Thiazoles are synthesized through the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The replacement of NH2 group with substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .Physical and Chemical Properties Analysis

Thiazoles are known for their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

Synthesis of Pyrrole Derivatives

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine is a compound related to pyrrole and its derivatives, which have significant pharmaceutical and chemical importance. Pyrrole derivatives are synthesized through various methods, including the condensation of amines with carbonyl-containing compounds, demonstrating their versatility in forming different functional derivatives such as hydroxypyrroles, aldehydes, ketones, acids, esters, pyrrolines, and pyrrolidines (Anderson & Liu, 2000). These derivatives serve as fundamental subunits in many biological molecules, such as heme and chlorophyll, showcasing their biological relevance.

Catalysis and Synthesis of Complex Molecules

Research demonstrates the compound's relevance in catalyzing the synthesis of complex molecules. For instance, it has been used in the multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives, catalyzed by Triazine Diphosphonium Hydrogen Sulfate Ionic Liquid supported on Functionalized Nanosilica. This method highlights the compound's utility in facilitating efficient and reusable catalysis for synthesizing structurally diverse molecules (Rahmani et al., 2018).

Role in Domino Reactions and Synthesis of Heterocycles

The compound is also involved in domino reactions to synthesize dihydrothiophenes or spirocyclic compounds. These reactions highlight its role in forming structurally diverse heterocycles, which are crucial in developing pharmaceuticals and various organic materials (Sun et al., 2009).

Mechanism of Action

Target of Action

Thiazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They are known to interact with a variety of biological targets, including enzymes, receptors, and DNA .

Mode of Action

The exact mode of action would depend on the specific target. For instance, some thiazole derivatives are known to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, they can interfere with DNA replication if they target topoisomerase II .

Result of Action

The molecular and cellular effects of thiazole derivatives can be diverse, ranging from antiviral to anticancer activities . The specific effects of “1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine” would depend on its exact mechanism of action.

Future Directions

Thiazoles are an important class of five-membered heterocyclic compounds, which have drawn the attention of chemists over the years due to their wide range of biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The present review describes the biological importance of recently developed 2,4-disubstituted thiazole derivatives . Moreover, we have thrown light on various targets of 2,4-disubstituted thiazoles through which they induce biological effects, which will be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .

Properties

IUPAC Name |

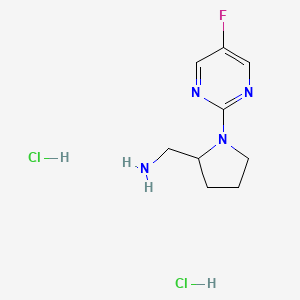

(3-aminopyrrolidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-6-9(15-7(2)12-6)10(14)13-4-3-8(11)5-13/h8H,3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSKARYLIGDLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride](/img/structure/B1474160.png)

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474166.png)

![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)

![(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474168.png)

![3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1474174.png)

![N-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474178.png)